![molecular formula C16H13N3O4 B4328668 3-benzyl-1-methyl-4,6-dinitro-1H-indole](/img/structure/B4328668.png)
3-benzyl-1-methyl-4,6-dinitro-1H-indole
Overview
Description
3-benzyl-1-methyl-4,6-dinitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a benzyl group at the 3-position, a methyl group at the 1-position, and two nitro groups at the 4 and 6 positions of the indole ring. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-methyl-4,6-dinitro-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent nitration reactions introduce the nitro groups at the desired positions. The benzylation and methylation steps are usually carried out using benzyl halides and methyl iodide, respectively, in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-methyl-4,6-dinitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Benzyl halides, methyl iodide, potassium carbonate.
Major Products Formed
Reduction: 3-benzyl-1-methyl-4,6-diamino-1H-indole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-benzyl-1-methyl-4,6-dinitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-methyl-4,6-dinitro-1H-indole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-indole: Lacks the benzyl group and has only one nitro group.
1-benzyl-4,6-dinitro-1H-indole: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
3-benzyl-1-methyl-4,6-dinitro-1H-indole is unique due to the combination of benzyl, methyl, and two nitro groups, which confer distinct chemical and biological properties. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-benzyl-1-methyl-4,6-dinitroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-17-10-12(7-11-5-3-2-4-6-11)16-14(17)8-13(18(20)21)9-15(16)19(22)23/h2-6,8-10H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFYFURBGDEIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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